molecular formula C22H28N2O3 B6538949 2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060228-44-5

2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No.: B6538949
CAS No.: 1060228-44-5
M. Wt: 368.5 g/mol
InChI Key: QURPVZSKEPDLAZ-UHFFFAOYSA-N
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Description

2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.20999276 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-22(2,3)17-8-12-19(13-9-17)27-15-20(25)23-18-10-6-16(7-11-18)14-21(26)24(4)5/h6-13H,14-15H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURPVZSKEPDLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 320.39 g/mol
  • IUPAC Name : this compound

This compound features a phenoxy group, an acetamido group, and dimethylacetamide, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the N,N-dimethylacetamide moiety enhances its solubility and permeability, making it an effective candidate for drug development. The acetamido group is known to facilitate interactions with enzymes and receptors, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Case Study : A study on related acetamides demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties:

  • Research Findings : In vitro studies have shown that derivatives of N,N-dimethylacetamide can induce apoptosis in cancer cell lines by activating caspase pathways .
  • Potential Targets : The compound may target specific oncogenes or tumor suppressor genes, leading to reduced proliferation of cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Evidence : Animal models have demonstrated reduced inflammation markers following treatment with related compounds .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production

Q & A

Q. Critical Parameters :

  • Temperature : Maintain 0–5°C during acylation to prevent side reactions .
  • Solvents : Anhydrous dichloromethane or THF improves solubility of intermediates .
  • Catalysts : Triethylamine or DMAP enhances reaction efficiency .

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